4-Methyl-beta-styrylboronic acid pinacol ester (also known as (4-Methylcinnamyl)boronic acid pinacol ester) is an organic compound belonging to the class of arylboronic acids. It is a white crystalline solid commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds between aryl or vinyl groups and a variety of other organic moieties [].
The molecule consists of several key features:
The primary application of 4-Methyl-beta-styrylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. These reactions involve the palladium-catalyzed coupling of the vinyl boronate with a variety of organic electrophiles, such as aryl halides, triflates, and alkyl esters. The general reaction scheme is shown below []:
R-X + R’–B(OH)2 → R–R’ + BX(OH)
where:
A representative example of a Suzuki-Miyaura coupling reaction using 4-Methyl-beta-styrylboronic acid pinacol ester is shown below []:
(4-CH3C6H4)CH=CHB(OH)2 + PhBr → (4-CH3C6H4)CH=CHPh + NaB(OH)2
In this reaction, the vinyl boronate couples with bromobenzene (PhBr) to form a stilbene derivative ((4-CH3C6H4)CH=CHPh) in the presence of a palladium catalyst and sodium borohydride (NaBH4).
Limited data exists on the specific physical and chemical properties of 4-Methyl-beta-styrylboronic acid pinacol ester. However, based on similar compounds, it is expected to be a white crystalline solid with low solubility in water and high solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) [].
4-Methyl-beta-styrylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of complex organic molecules containing a styrene moiety. Its reactivity as a boronate ester allows it to participate in various coupling reactions, such as Suzuki-Miyaura couplings and Negishi couplings, to form carbon-carbon bonds. These reactions are widely used in the synthesis of pharmaceuticals, natural products, and functional materials [, ].
Research suggests that 4-Methyl-beta-styrylboronic acid pinacol ester may possess biological activities. Studies have shown potential anti-cancer properties, with the compound exhibiting cytotoxicity against various cancer cell lines []. However, further research is necessary to elucidate its mechanism of action and potential therapeutic applications.
While specific biological activities of 4-Methyl-beta-styrylboronic acid pinacol ester are not extensively documented, boronic acids in general exhibit notable biological properties. They can interact with various biomolecules due to their ability to form reversible covalent bonds with diols, which can influence biological pathways. Some studies suggest potential applications in drug discovery and development due to their ability to modulate enzyme activity and cellular processes .
The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the following methods:
4-Methyl-beta-styrylboronic acid pinacol ester finds several applications in various fields:
Interaction studies involving 4-Methyl-beta-styrylboronic acid pinacol ester often focus on its reactivity with biological molecules. For instance, research has shown that boronic acids can bind selectively to certain glycoproteins and enzymes that contain diol functionalities. This property is exploited for developing sensors and probes for detecting biomolecules or for therapeutic applications targeting specific pathways .
Several compounds share structural similarities with 4-Methyl-beta-styrylboronic acid pinacol ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylphenylboronic acid | C7H9BO2 | Lacks the pinacol ester group; simpler structure |
| 4-Bromostyreneboronic acid | C8H8BBrO2 | Contains a bromine substituent; used in similar reactions |
| Pinacolyl boronate | C10H17BO3 | Different alkyl group; used for similar coupling reactions |
What sets 4-Methyl-beta-styrylboronic acid pinacol ester apart from these similar compounds is its specific combination of structural features that enhance its reactivity and stability in Suzuki coupling reactions. The presence of both the methyl group and the pinacol ester contributes to its unique reactivity profile, making it particularly effective for synthesizing complex organic structures without significant by-product formation .